Chroman-2-ylmethanamine: A Comprehensive Technical Guide
Chroman-2-ylmethanamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chroman-2-ylmethanamine, a heterocyclic amine, has emerged as a molecule of significant interest in medicinal chemistry and materials science. Its unique structural scaffold, featuring a chroman moiety fused with a methanamine group, imparts a range of biological activities, including neuroprotective, antioxidant, antimicrobial, and anticonvulsant properties. This technical guide provides an in-depth overview of the structure, properties, and synthesis of Chroman-2-ylmethanamine. It further details experimental protocols for the evaluation of its key biological activities and explores the underlying mechanism of action, with a focus on relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics and materials based on the chroman scaffold.
Structure and Properties
Chroman-2-ylmethanamine, systematically named (3,4-dihydro-2H-chromen-2-yl)methanamine, is characterized by a bicyclic structure where a benzene ring is fused to a dihydropyran ring, with a methanamine substituent at the 2-position.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Chroman-2-ylmethanamine and its hydrochloride salt is presented in Table 1. The data has been compiled from various chemical suppliers and databases.
| Property | Value (Chroman-2-ylmethanamine) | Value (Chroman-2-ylmethanamine HCl) | Reference(s) |
| CAS Number | 3990-59-8 | 149177-75-3 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO | C₁₀H₁₄ClNO | [1][2] |
| Molecular Weight | 163.22 g/mol | 199.68 g/mol | [1][2] |
| IUPAC Name | (3,4-dihydro-2H-chromen-2-yl)methanamine | (3,4-dihydro-2H-chromen-2-yl)methanamine hydrochloride | [1] |
| Synonyms | 2-(Aminomethyl)chroman, 3,4-Dihydro-2H-1-benzopyran-2-methanamine | - | [1] |
| Physical Form | Pale-yellow to Yellow-brown Liquid | Solid | |
| Melting Point | Not available | 52-54 °C | [3] |
| Boiling Point | Not available | Not available | |
| Density | Not available | Not available | |
| Solubility | Soluble in organic solvents like methanol and ethanol. | Soluble in water. | [4] |
| Purity | Typically >95% | Typically >97% | |
| SMILES | NCCc1oc2ccccc2CC1 | NCCc1oc2ccccc2CC1.Cl | [1] |
| InChI | InChI=1S/C10H13NO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7,11H2 | InChI=1S/C10H13NO.ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7,11H2;1H | [1] |
Chemical Reactivity
The chemical reactivity of Chroman-2-ylmethanamine is dictated by the presence of the primary amine group and the chroman ring system. Key reactions include:
-
Nucleophilic Substitution: The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily reacting with electrophiles.
-
Acylation: It can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides.
-
Alkylation: The amine group can be alkylated with alkyl halides.
-
Reactions of the Chroman Ring: The aromatic part of the chroman ring can undergo electrophilic substitution reactions, although the conditions need to be carefully controlled to avoid reactions at the amine.
Synthesis
The synthesis of Chroman-2-ylmethanamine can be achieved through several routes, generally involving the formation of the chroman ring followed by the introduction or modification of the side chain at the 2-position.
General Synthesis Strategies
Common synthetic approaches include:
-
Ring Closure Reactions: Starting from a suitably substituted phenol and a three-carbon synthon, the chroman ring can be constructed. For instance, the reaction of a phenol with an α,β-unsaturated aldehyde or ketone can yield a chromanone, which can then be further modified.
-
Amination of Chroman Derivatives: A chroman-2-carboxaldehyde or a similar derivative can be subjected to reductive amination to introduce the methanamine group.
-
Modification of Pre-existing Chromans: A chroman with a suitable leaving group at the 2-methyl position can undergo nucleophilic substitution with an amine or a protected amine equivalent.
Biological Activities and Mechanism of Action
Chroman-2-ylmethanamine and its derivatives have shown a range of promising biological activities.
Neuroprotective Effects
A derivative of Chroman-2-ylmethanamine, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), has demonstrated significant neuroprotective effects against excitotoxicity induced by glutamate and N-methyl-D-aspartate (NMDA).[5][6] This protection is attributed to both its antioxidant properties and its ability to modulate specific signaling pathways.
Studies on BL-M have revealed that its neuroprotective action involves the activation of the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling pathway.[5][6] This pathway is crucial for neuronal survival, plasticity, and memory formation. The proposed mechanism involves the phosphorylation of ERK, which in turn phosphorylates CREB, leading to the transcription of genes involved in neuroprotection.
Caption: Proposed ERK-CREB signaling pathway activated by a Chroman-2-ylmethanamine derivative.
Antioxidant Activity
The chroman ring is a core structure in Vitamin E (tocopherols and tocotrienols), which are well-known antioxidants. The antioxidant potential of Chroman-2-ylmethanamine derivatives is attributed to the ability of the phenolic hydroxyl group (if present) or the chroman ring itself to donate a hydrogen atom to quench free radicals.[7]
Antimicrobial Activity
Derivatives of chroman have been reported to possess antimicrobial activity against a range of pathogens. The mechanism is not fully elucidated but may involve disruption of the bacterial cell membrane or inhibition of essential enzymes.
Anticonvulsant Activity
Several chroman derivatives have been investigated for their anticonvulsant properties.[8] The mechanism of action is thought to involve modulation of ion channels or neurotransmitter systems in the central nervous system.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the biological activities of Chroman-2-ylmethanamine and its derivatives.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Chroman-2-ylmethanamine derivative (test compound)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Preparation of test compound and control solutions: Prepare a stock solution of the test compound and the positive control in methanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.
-
Assay: a. To each well of a 96-well plate, add 100 µL of the test compound or control solution at different concentrations. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. For the blank, add 100 µL of methanol instead of the test compound. d. Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.[9][10]
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Chroman-2-ylmethanamine derivative (test compound)
-
Standard antibiotic (e.g., Gentamicin, as a positive control)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of bacterial inoculum: Inoculate the bacterial strain in MHB and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Preparation of test compound and control solutions: Prepare a stock solution of the test compound and the standard antibiotic in a suitable solvent (e.g., DMSO), and then prepare serial two-fold dilutions in MHB in the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the test compound or control. Include a growth control well (inoculum in MHB without any compound) and a sterility control well (MHB only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[11][12][13]
Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test in Mice
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Materials:
-
Male albino mice (e.g., Swiss albino, 20-25 g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Chroman-2-ylmethanamine derivative (test compound)
-
Phenytoin or Carbamazepine (positive control)
-
Vehicle (e.g., 0.9% saline with a small amount of Tween 80)
-
Topical anesthetic for the cornea (e.g., 0.5% proparacaine hydrochloride)
Procedure:
-
Animal preparation and drug administration: Acclimatize the mice to the laboratory conditions for at least 3 days before the experiment. Administer the test compound, positive control, or vehicle to different groups of mice, typically via intraperitoneal (i.p.) injection. The test is usually conducted at the time of peak effect of the drug, which needs to be determined in preliminary studies (e.g., 30 or 60 minutes post-injection).
-
MES induction: a. Apply a drop of topical anesthetic to the corneas of the mouse. b. Place the corneal electrodes on the corneas. c. Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered as the endpoint for protection.
-
Data Analysis: The number of animals protected in each group is recorded, and the percentage of protection is calculated. The median effective dose (ED₅₀), the dose that protects 50% of the animals, can be determined using probit analysis.[8][14][15][16][17]
Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant ethics committee.
Future Perspectives
Chroman-2-ylmethanamine and its derivatives represent a promising class of compounds with diverse therapeutic potential. Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the chroman scaffold for enhanced potency and selectivity for specific biological targets.
-
Elucidation of detailed mechanisms of action: To fully understand the molecular pathways involved in their biological effects.
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of lead compounds.
-
Exploration of new applications: Investigating their potential in other therapeutic areas and in material science.
The comprehensive data and protocols presented in this guide are intended to facilitate further research and development of this important class of molecules.
References
- 1. 3,4-dihydro-2H-chromen-2-yl(phenoxy)methanamine | C16H17NO2 | CID 70297197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. DPPH Radical Scavenging Assay [mdpi.com]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. protocols.io [protocols.io]
- 14. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
